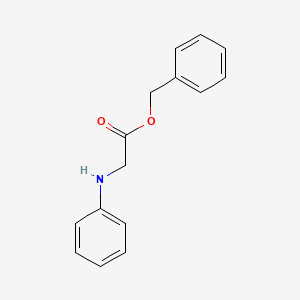Benzyl 2-anilinoacetate
CAS No.:
Cat. No.: VC14025022
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H15NO2 |
|---|---|
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | benzyl 2-anilinoacetate |
| Standard InChI | InChI=1S/C15H15NO2/c17-15(11-16-14-9-5-2-6-10-14)18-12-13-7-3-1-4-8-13/h1-10,16H,11-12H2 |
| Standard InChI Key | DEECQWKSRANSBN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CNC2=CC=CC=C2 |
Introduction
Structural Analysis and Molecular Properties
Molecular Architecture
Benzyl 2-anilinoacetate (CHNO) consists of three primary components:
-
A benzyl group (CHCH-) serving as an ester-protecting group.
-
A 2-anilinoacetate backbone (-NH-CH attached to the α-carbon of the acetate).
-
An ester linkage (-O-CO-O-) connecting the benzyl group to the acetamide moiety.
This structure is analogous to benzyl 2-aminoacetate (CHNO, PubChem CID 409140) , where the amino group is replaced by an anilino substituent. The addition of the aromatic ring introduces steric hindrance and electronic effects that influence reactivity and stability.
Table 1: Comparative Molecular Properties of Benzyl Esters
Spectroscopic Characteristics
While experimental spectra for benzyl 2-anilinoacetate are unavailable, predictions based on analogs suggest:
-
IR Spectroscopy: Strong absorption bands at ~1740 cm (C=O stretch of the ester) and ~3350 cm (N-H stretch of the anilino group).
-
NMR:
-
H NMR: Aromatic protons (δ 6.5–7.5 ppm), methylene protons adjacent to the ester (δ 4.2–4.5 ppm), and anilino NH (δ 5.0–5.5 ppm, broad).
-
C NMR: Carbonyl carbon at ~170 ppm, aromatic carbons at 120–140 ppm.
-
Synthetic Pathways and Reaction Mechanisms
Esterification of 2-Anilinoacetic Acid
The most plausible route involves the esterification of 2-anilinoacetic acid with benzyl alcohol under acidic catalysis:
This method mirrors the synthesis of benzyl 2-aminoacetate , where protonation of the carboxylic acid enhances electrophilicity for nucleophilic attack by the alcohol.
Alternative Route via Nucleophilic Substitution
A patent describing dehalogenation reactions (KR101859516B1) suggests that halogenated precursors could be reduced to introduce amine groups. For example, benzyl 2-chloroacetate might undergo nucleophilic substitution with aniline:
This pathway would require elevated temperatures and a base (e.g., KCO) to neutralize HCl, driving the reaction forward.
Physicochemical Properties and Stability
Solubility and Partitioning
-
Solubility: Expected to be low in water due to the hydrophobic benzyl and aniline groups. Soluble in organic solvents like dichloromethane, ethyl acetate, and DMF.
-
logP: Predicted ~2.5–3.0 (moderate lipophilicity), making it suitable for lipid membrane penetration in drug design.
Thermal Stability
The ester linkage is prone to hydrolysis under acidic or basic conditions. Thermal decomposition likely occurs above 200°C, with the benzyl group decomposing into toluene and the anilinoacetate moiety fragmenting into aniline and acetic acid derivatives.
Applications in Organic Synthesis
Protecting Group Strategy
Benzyl esters are widely used to protect carboxylic acids during multi-step syntheses. The anilino group in benzyl 2-anilinoacetate could serve as a directing group in electrophilic aromatic substitution reactions, enabling regioselective functionalization.
Pharmaceutical Intermediate
Compounds with anilinoacetate motifs exhibit bioactivity in antimicrobial and anticancer agents. For instance, glycylglycine benzyl ester (PubChem CID 337781) demonstrates the utility of benzyl-protected amino acid derivatives in peptide synthesis.
Future Research Directions
-
Synthetic Optimization: Develop catalytic methods for greener synthesis (e.g., enzymatic esterification).
-
Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
-
Computational Modeling: Predict reactivity and binding affinity using DFT and molecular docking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume